

Comparative Docking Analysis of 4H-Pyran Derivatives as Potential Therapeutic Agents

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Compound of Interest

Compound Name: 4H-Pyran-4-imine

Cat. No.: B15165594

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A detailed in-silico examination of 4H-pyran derivatives reveals their potential as inhibitors of key protein targets implicated in cancer and diabetes. This guide provides a comparative analysis of their binding affinities, interaction patterns, and the methodologies employed in these computational studies.

Researchers have increasingly turned to 4H-pyran scaffolds in the quest for novel therapeutic compounds due to their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] Molecular docking studies, a cornerstone of modern drug discovery, have been instrumental in elucidating the potential mechanisms of action of these derivatives at the molecular level. This guide synthesizes findings from recent studies to offer a comparative perspective on the docking of 4H-pyran derivatives against various biological targets.

Comparative Analysis of Docking Performance

The following tables summarize the quantitative data from molecular docking studies of various 4H-pyran derivatives against key protein targets. These tables facilitate a direct comparison of the binding energies and interacting residues, offering insights into the structure-activity relationships of these compounds.

Derivative	Target Protein	Docking Score (kcal/mol)	Interacting Amino Acid Residues	Reference
4d	CDK2	-7.2	Gln131, Asn132, Asp145	El-Sayed, N. N. E., et al. (2022)
4k	CDK2	-7.0	Gln131, Asn132, Asp145	El-Sayed, N. N. E., et al. (2022)

Derivative	Target Protein	Binding Energy (kcal/mol)	Interacting Amino Acid Residues	Reference
4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester	AMPK	Similar to Metformin	Gln109	In vitro and in silico antidiabetic activity of pyran ester derivative isolated from <i>Tragia cannabina</i> (2015)[3]

Experimental Protocols

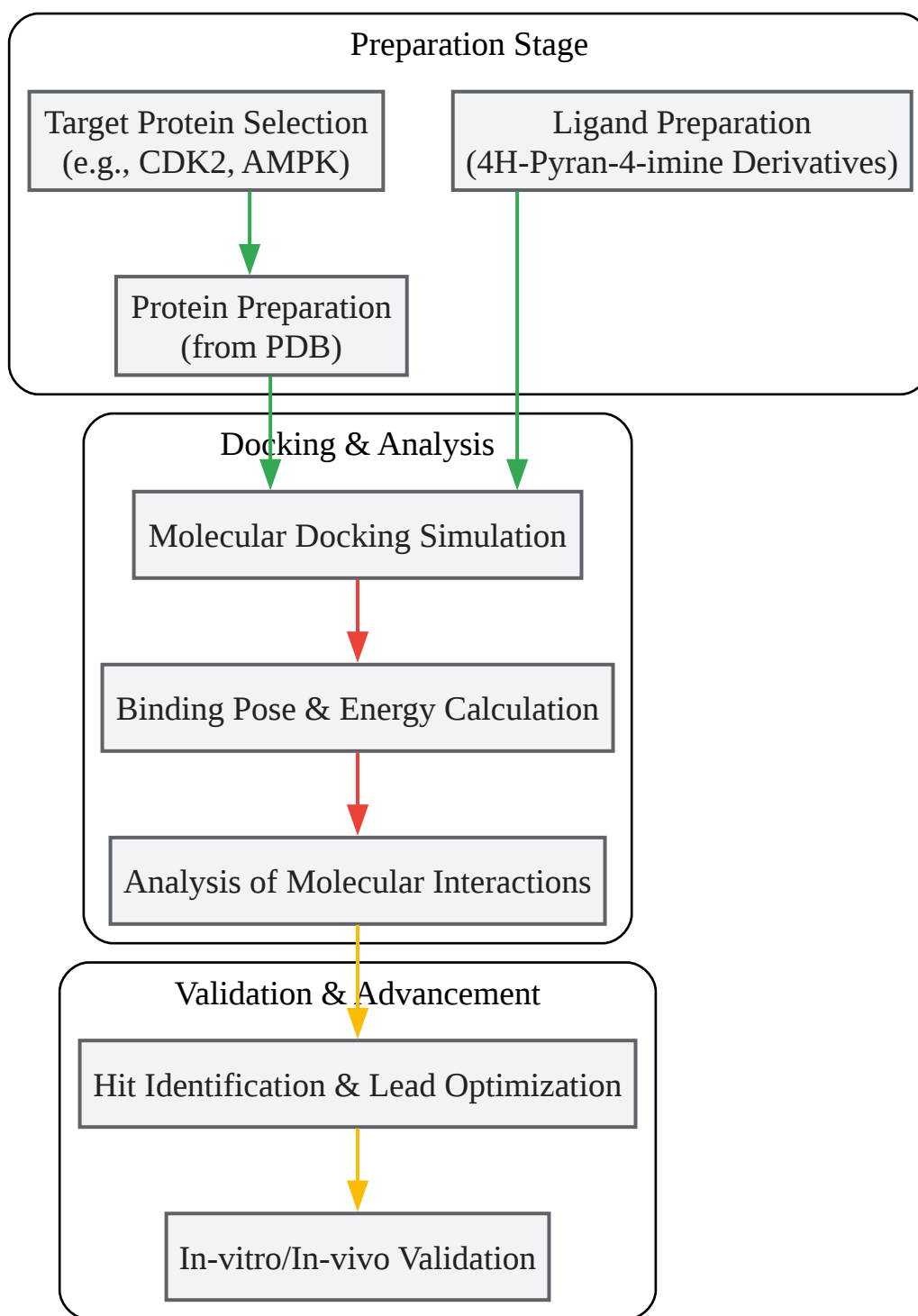
The in-silico investigations summarized above generally adhere to a standardized molecular docking workflow. A detailed description of a typical experimental protocol is provided below.

- Ligand and Protein Preparation:** The three-dimensional structures of the 4H-pyran derivatives are sketched using molecular modeling software and subsequently optimized to their lowest energy conformation. The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed from the protein structure, and polar hydrogen atoms are added.
- Docking Simulation:** Molecular docking is performed using software such as AutoDock or MOE (Molecular Operating Environment). The prepared ligand is docked into the active site of the prepared protein. The docking parameters are typically set to allow for a comprehensive search of the conformational space of the ligand within the binding pocket.

3. Analysis of Docking Results: The docking results are analyzed based on the binding energy or docking score, with more negative values indicating a higher binding affinity. The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein's active site.

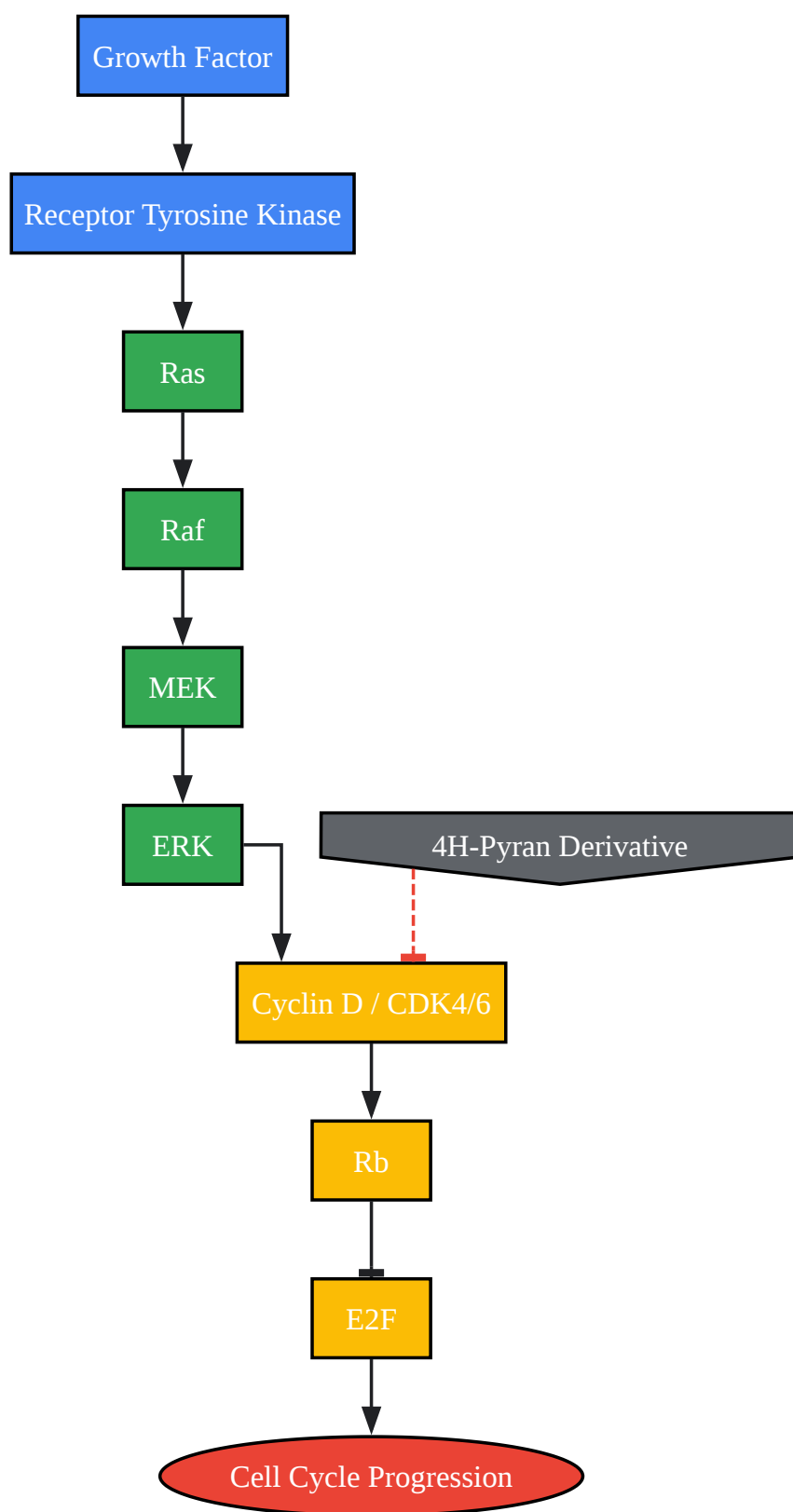
Visualizing the Docking Workflow and a Potential Signaling Pathway

To further clarify the processes and potential biological context of these studies, the following diagrams are provided.



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Caption: A generalized workflow for comparative molecular docking studies.



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References

- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in silico antidiabetic activity of pyran ester derivative isolated from *Tragia cannabina* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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